4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime
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Overview
Description
4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime is a complex organic compound characterized by the presence of a chlorobenzyl group, a sulfanyl linkage, a nitro group, and an oxime functional group
Preparation Methods
The synthesis of 4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Intermediate: The starting material, 2-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with a thiol compound to form the 2-chlorobenzyl sulfide intermediate.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the sulfanyl group.
Formylation: The nitrated intermediate undergoes a formylation reaction, typically using a Vilsmeier-Haack reagent, to introduce the aldehyde group.
Oximation: Finally, the aldehyde intermediate is treated with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The oxime group can undergo condensation reactions with various electrophiles to form imines or oxazoles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of the nitro group and oxime functionality can influence its reactivity and binding affinity, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime include:
4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime: This compound has a similar structure but with the chlorine atom at the para position.
2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime:
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
(NE)-N-[[4-[(2-chlorophenyl)methylsulfanyl]-3-nitrophenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c15-12-4-2-1-3-11(12)9-21-14-6-5-10(8-16-18)7-13(14)17(19)20/h1-8,18H,9H2/b16-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFGIHVYRFFJLK-LZYBPNLTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CSC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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